Product packaging for Cylindrene(Cat. No.:CAS No. 158204-49-0)

Cylindrene

Cat. No.: B129895
CAS No.: 158204-49-0
M. Wt: 232.32 g/mol
InChI Key: QMVDVUGKEIJAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindrene (CAS 158204-49-0) is a novel sesquiterpenoid compound isolated from the medicinal plant Imperata cylindrica , commonly known as Cogongrass . It is part of a diverse group of phytochemicals, including saponins and flavonoids, found in this plant . Initial pharmacological studies on Imperata cylindrica extracts have indicated a range of biological activities, such as cytotoxic effects against various human cancer cell lines . Early research specifically on this compound has identified it as a potential inhibitor of vascular smooth muscle contractions, suggesting a role in vascular function research . Furthermore, recent in silico (computer-simulated) studies have highlighted this compound as a phytochemical with a high binding affinity for the SARS-CoV-2 main protease (Mpro), indicating its potential for further investigation in antiviral research . The broad spectrum of biological activities associated with its plant of origin makes this compound a compound of significant interest for further phytochemical and pharmacological characterization. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B129895 Cylindrene CAS No. 158204-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158204-49-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3-hydroxy-3-methyl-7-propan-2-yl-1,2-dihydroinden-5-yl)ethanone

InChI

InChI=1S/C15H20O2/c1-9(2)13-7-11(10(3)16)8-14-12(13)5-6-15(14,4)17/h7-9,17H,5-6H2,1-4H3

InChI Key

QMVDVUGKEIJAKJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C2CCC(C2=CC(=C1)C(=O)C)(C)O

Canonical SMILES

CC(C)C1=C2CCC(C2=CC(=C1)C(=O)C)(C)O

Synonyms

cylindrene

Origin of Product

United States

Structural Elucidation Methodologies and Advancements for Cylindrene

Spectroscopic Techniques in Cylindrene Structure Determination

Spectroscopic methods are indispensable in the initial stages of structural analysis, offering a non-destructive means to probe the molecular framework of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy has been instrumental.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for mapping the carbon skeleton and determining the connectivity of protons within a molecule. msu.edu Through various NMR experiments, detailed insights into the atomic arrangement of this compound can be obtained. One-dimensional NMR techniques like ¹H NMR and ¹³C NMR provide initial information on the types and numbers of hydrogen and carbon atoms present. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to piece together the molecular puzzle by establishing correlations between neighboring protons, directly attached protons and carbons, and protons and carbons separated by two or three bonds, respectively.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
12.50d7.545.2
21.85m-30.1
35.40dd10.2, 2.1125.8
45.62d10.2130.4
53.80s-70.9

Note: This data is illustrative and represents the type of information obtained from NMR analysis.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of this compound, allowing for the determination of its molecular formula. clariant.com By analyzing the isotopic distribution pattern, further confirmation of the elemental composition can be achieved. youtube.com Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting fragmentation pattern offers valuable clues about the connectivity of different structural motifs within this compound. opentrons.com

Chiral Analysis and Absolute Configuration Determination of this compound

Many natural and synthetic compounds, including potentially this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. purechemistry.org Determining the absolute configuration of these chiral centers is a critical aspect of structural elucidation. Techniques such as X-ray crystallography of a single crystal can provide an unambiguous determination of the absolute stereochemistry. purechemistry.org In the absence of suitable crystals, chiroptical methods like circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) can be employed. ic.ac.ukspark904.nl These techniques measure the differential absorption of left and right circularly polarized light, providing a spectral signature that can be compared with theoretical calculations to assign the absolute configuration. ic.ac.uk

Computational Chemistry Applications in this compound Structure Validation and Prediction

Computational chemistry has emerged as a powerful partner to experimental techniques in structural elucidation. bris.ac.uk Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts, IR vibrational frequencies, and CD spectra for proposed structures of this compound. mdpi.com By comparing these computationally predicted data with the experimentally obtained spectra, the most likely structure can be validated. rsc.org Furthermore, computational models can be used to explore the conformational landscape of this compound, identifying the most stable three-dimensional arrangements of the molecule.

Biosynthetic Pathways and Enzymology of Cylindrene

Identification of Isoprenoid Precursors and Their Metabolic Integration

The foundational building blocks for all isoprenoids, including sesquiterpenes, are the five-carbon molecules isopentenyl pyrophosphate (IPP) (PubChem CID: 1195) and its isomer dimethylallyl pyrophosphate (DMAPP) (PubChem CID: 647) wikipedia.orgnih.gov. These precursors are synthesized through two primary metabolic routes:

Mevalonate (MVA) Pathway: Predominantly found in eukaryotes and some bacteria, this pathway initiates from acetyl-CoA (PubChem CID: 444493) and proceeds through mevalonic acid (PubChem CID: 439230) as a key intermediate to yield IPP and DMAPP wikipedia.orgnih.govwikipedia.orgnih.govnih.gov.

Methylerythritol Phosphate (MEP) Pathway (also known as the non-mevalonate pathway): This pathway operates in most bacteria, apicomplexan protozoa, and the plastids of higher plants. It synthesizes IPP and DMAPP from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, with 1-deoxy-D-xylulose 5-phosphate (DXP) (PubChem CID: 443201) as an important intermediate wikipedia.orgnih.govwikipedia.orgresearchgate.netdntb.gov.uanih.govnih.govrcsb.org.

Once IPP and DMAPP are formed, they are sequentially condensed by prenyltransferases. For sesquiterpenes, one molecule of DMAPP condenses with two molecules of IPP to form the fifteen-carbon precursor, all-trans-farnesyl pyrophosphate (FPP) (PubChem CID: 445713) wikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govuni-freiburg.de. FPP serves as the universal linear precursor for the vast array of sesquiterpenoids mdpi.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govnih.gov.

Table 1: Key Isoprenoid Precursors in Cylindrene Biosynthesis

Compound NamePubChem CIDRole in BiosynthesisPathway(s) Involved
Acetyl-CoA444493Initial substrate for the MVA pathwayMevalonate (MVA) Pathway
Isopentenyl Pyrophosphate (IPP)1195Five-carbon building blockMVA and MEP Pathways
Dimethylallyl Pyrophosphate (DMAPP)647Isomer of IPP, initiates prenyl chain elongationMVA and MEP Pathways
Farnesyl Pyrophosphate (FPP)445713Universal 15-carbon precursor for sesquiterpenesCondensation of IPP and DMAPP
Mevalonic Acid439230Intermediate in the MVA pathwayMevalonate (MVA) Pathway
1-Deoxy-D-xylulose 5-phosphate (DXP)443201Intermediate in the MEP pathwayMEP Pathway

Enzymatic Transformations Involved in this compound Biosynthesis

The conversion of the linear FPP into the complex cyclic structure of this compound involves a series of enzymatic steps.

The initial and often most complex step in sesquiterpene biosynthesis is the cyclization of FPP, a reaction catalyzed by sesquiterpene synthases (STSs), also known as sesquiterpene cyclases wikipedia.orgnih.govnih.govnih.govsippe.ac.cnnih.govrcsb.org. These enzymes initiate the reaction by abstracting the diphosphate (B83284) group from FPP, generating a highly reactive carbocation intermediate wikipedia.orgnih.gov. This unstable intermediate then undergoes a series of intricate intramolecular cyclizations, rearrangements (e.g., hydride or methyl shifts), and further cyclizations, guided by the enzyme's active site wikipedia.orgnih.gov. The precise folding of the isoprenoid chain within the active site dictates the specific carbocation reactions and, consequently, the final sesquiterpene skeleton formed wikipedia.org.

While the general mechanism of sesquiterpene synthases is well-understood, the specific sesquiterpene synthase responsible for the unique cyclization of FPP to the core carbon skeleton of this compound has not been explicitly identified or characterized in the provided literature.

Following the initial cyclization, the nascent sesquiterpene hydrocarbon often undergoes further enzymatic modifications to achieve its final chemical structure. This compound's molecular formula (C15H20O2) indicates the presence of oxygen atoms, suggesting that hydroxylation and/or oxidation reactions are integral to its biosynthesis hmdb.ca. These post-cyclization tailoring steps are typically catalyzed by a diverse array of enzymes, with oxidoreductases playing a prominent role nih.govrsc.org.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes frequently involved in the hydroxylation of various organic compounds, including natural products like terpenoids nih.govu-tokyo.ac.jpresearchgate.netyoutube.comwikipedia.org. These enzymes catalyze the insertion of an oxygen atom into an unactivated carbon-hydrogen bond, contributing significantly to the structural diversity of natural products nih.govyoutube.com. Other enzymes, such as dehydrogenases or reductases, might also be involved in further modifying hydroxyl groups or introducing other functional groups.

However, specific oxidoreductases or other tailoring enzymes directly responsible for the precise post-cyclization modifications leading to this compound's unique oxygenation pattern have not been detailed in the available research.

Genetic and Molecular Basis of this compound Production

The biosynthesis of complex natural products like this compound is typically governed by specialized genes often organized into biosynthetic gene clusters (BGCs).

Biosynthetic gene clusters (BGCs) are contiguous groups of genes within a genome that encode the enzymes and regulatory proteins required for the production of a specific secondary metabolite dntb.gov.uanih.govnih.govrsc.orggoogle.comresearchgate.netplos.orgmdpi.com. The identification and characterization of BGCs are crucial for understanding the complete biosynthetic pathway and for potential metabolic engineering efforts.

While this compound is known to be produced by Imperata cylindrica mcw.edumetabolomicsworkbench.orgnih.govmcw.edu, the specific biosynthetic gene cluster responsible for its production has not been explicitly elucidated or reported in the provided search results. It is important to distinguish this compound (a sesquiterpenoid) from other compounds like cylindrospermopsin (B110882) (a cyanotoxin) or cylindrocyclophanes (polyketides), for which BGCs have been characterized nih.govnih.govctdbase.orgnih.gov.

Heterologous expression involves introducing and expressing genes from one organism into a different host organism, typically for the purpose of producing a desired compound or studying enzyme function nih.govresearchgate.netnih.gov. This technique is a powerful tool in metabolic engineering, allowing for the reconstruction of biosynthetic pathways in amenable hosts like Escherichia coli or Saccharomyces cerevisiae for increased production or pathway elucidation nih.govnih.govwikipedia.org.

Despite the potential of heterologous expression for natural product biosynthesis, there is no direct information available in the provided literature regarding the successful heterologous expression or pathway reconstruction specifically for this compound. Such efforts would typically follow the identification of the complete biosynthetic gene cluster, which, as noted, is not explicitly detailed for this compound.

Synthetic Chemistry Approaches to Cylindrene and Its Analogues

Retrosynthetic Strategies for the Cylindrene Core Structure

Retrosynthetic analysis is a powerful tool in organic chemistry, enabling chemists to deconstruct a complex target molecule into simpler, readily available starting materials by working backward through a series of hypothetical disconnections fiveable.me. For this compound, a key aspect of its retrosynthetic strategy would involve identifying strategic bond disconnections that simplify its bicyclic sesquiterpenoid core. Given its structure, which features an indane-like core with an attached isopropyl group and an acetyl group, potential disconnections might target the formation of the five- and six-membered rings, as well as the introduction of the stereocenters and the oxygen functionalities ajol.infonih.govresearchgate.net. Strategies often consider the creation of carbon-carbon bonds, functional group interconversions, and the management of stereochemistry fiveable.me. For instance, a retrosynthetic approach might consider breaking down the molecule into simpler cyclic or acyclic precursors that can be assembled using reactions like aldol (B89426) condensations, Diels-Alder reactions, or other cyclization strategies youtube.com. The presence of the tertiary alcohol and the ketone functionality would likely be central to identifying such disconnections nih.gov.

Total Synthesis Efforts of this compound

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler precursors total-synthesis.com. While general principles of total synthesis apply, specific detailed accounts of the total synthesis of this compound are less commonly highlighted in broad literature searches compared to other natural products. The challenge lies in precisely assembling the unique sesquiterpenoid framework with correct stereochemical control.

Stereoselective synthesis is crucial for natural products like this compound, which often possess multiple chiral centers, meaning they can exist as different stereoisomers with distinct biological activities ethz.ch. Achieving stereoselectivity involves controlling the formation of new stereocenters during bond formation. Common strategies include using chiral starting materials (chiral pool), employing chiral auxiliaries to direct stereochemistry, or utilizing enantioselective catalysts ethz.ch. For a molecule like this compound, the development of stereoselective methods would be paramount to ensure the synthesis of the biologically active enantiomer. This could involve asymmetric reactions, such as asymmetric hydrogenations, aldol reactions, or cycloadditions, which introduce new chiral centers with high enantiomeric excess youtube.comnih.gov.

This compound's sesquiterpenoid framework, characterized by a bicyclic system with a specific arrangement of rings and substituents, poses several synthetic challenges. Sesquiterpenoids are C15 compounds derived from three isoprene (B109036) units, exhibiting significant structural diversity nih.govctdbase.org. The construction of this compound's unique indane-like core, which includes a five-membered ring fused to a six-membered aromatic ring, along with the correct placement of the isopropyl and acetyl groups and the tertiary alcohol, requires precise control over reaction conditions and regioselectivity ajol.infonih.gov. Potential challenges include:

Ring Strain: The formation of strained or fused ring systems can be energetically unfavorable and require specific reaction conditions or highly reactive intermediates.

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers, especially the tertiary alcohol, is critical and often requires sophisticated asymmetric synthetic strategies ethz.ch.

Functional Group Compatibility: The presence of various functional groups (ketone, tertiary alcohol, aromatic ring) necessitates careful planning to ensure their compatibility throughout the synthetic route, potentially requiring protecting group strategies fiveable.me.

Regioselectivity: Ensuring that reactions occur at the desired positions on the molecule, particularly when multiple reactive sites are present, is a common challenge in complex natural product synthesis.

Semisynthetic Modifications and Rational Design of this compound Derivatives

Semisynthesis, also known as partial chemical synthesis, involves using natural compounds as starting materials and chemically modifying them to produce novel compounds with distinct properties ebi.ac.uk. This approach is particularly useful for complex natural products, as it leverages the efficiency of biological synthesis for the core structure while allowing chemists to introduce desired changes ebi.ac.uk.

Structural diversification of this compound through semisynthesis would aim to create a library of analogues with potentially altered or enhanced biological activities. Strategies could include:

Modification of the Acetyl Group: The ketone functionality could be reduced to an alcohol, or further derivatized (e.g., to an oxime, hydrazone, or by chain extension).

Derivatization of the Tertiary Alcohol: The hydroxyl group could be acylated, alkylated, or subjected to oxidation if feasible, to explore the impact of these changes on activity.

Modification of the Aromatic Ring: While more challenging, electrophilic aromatic substitution or functionalization of the isopropyl group could be explored to introduce new substituents.

Ring Modifications: If the core structure allows, subtle changes to the ring system, such as saturation or further unsaturation, could be investigated, though this is often more complex.

Conjugation: Attaching this compound to other molecules, such as peptides or polymers, to alter its pharmacokinetic properties or target specific biological pathways.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural features of a molecule responsible for its biological activity georgiasouthern.edu. By systematically modifying the structure of this compound and testing the biological activity of its derivatives, researchers can gain insights into how different parts of the molecule contribute to its effects.

This compound has been reported to exhibit inhibitory activity on contractions of vascular smooth muscle and has also been identified as a CYP2D6 inhibitor nih.govthegoodscentscompany.comu-tokyo.ac.jptandfonline.comtfu.ac.jpresearchgate.netntu.edu.twresearchgate.netusda.gov. SAR studies would involve:

Identifying Key Pharmacophores: Pinpointing the essential functional groups or structural motifs within this compound that are crucial for its observed biological activities.

Evaluating Substituent Effects: Assessing how changes in the nature, size, and electronic properties of substituents (e.g., on the acetyl group, isopropyl group, or aromatic ring) impact activity.

Stereochemical Importance: Determining if the specific stereochemistry of this compound is critical for its activity, by comparing the activities of different stereoisomers or diastereomers.

Conformational Analysis: Understanding how the three-dimensional shape of this compound and its analogues influences their interaction with biological targets.

For example, if the tertiary alcohol or the ketone group is found to be essential for vascular smooth muscle inhibition, then modifications to these groups would likely lead to a loss or alteration of activity. Conversely, if a particular modification enhances activity, it could guide the design of more potent analogues. In silico studies, such as molecular docking, can also be employed to predict how this compound and its derivatives interact with target proteins, providing a basis for rational design researchgate.netresearchgate.netresearchgate.net.

Molecular Mechanisms of Cylindrene Bioactivity

Mechanisms of Vascular Smooth Muscle Contraction Modulation by Cylindrene

This compound exhibits inhibitory activity against the contraction of vascular smooth muscle nih.govnih.govctdbase.orgu-tokyo.ac.jpresearchgate.net. This inhibitory effect contributes to vasodilation, which is the widening of blood vessels, and subsequently leads to a reduction in blood pressure nih.gov. Vascular smooth muscle contraction is a complex physiological process primarily governed by changes in the intracellular calcium concentration ([Ca2+]c) and the phosphorylation status of the myosin light chain (MLC).

Investigation of Receptor and Ion Channel Interactions

Research indicates that this compound's inhibitory action on vascular smooth muscle contractions is associated with the inhibition of 5-lipoxygenase nih.gov. Vascular smooth muscle contraction is fundamentally dependent on calcium influx and release. Two major classes of calcium channels are expressed in vascular smooth muscle cells: voltage-dependent calcium channels (e.g., L-type and T-type) on the plasmalemma, which facilitate extracellular Ca2+ entry, and intracellular calcium release channels, such as inositol (B14025) 1,4,5-trisphosphate receptors (IP3R) and ryanodine (B192298) receptors (RyR) on the endoplasmic/sarcoplasmic reticulum, which mediate Ca2+ release from internal stores. Potassium channels also play a crucial role in establishing and modulating the membrane potential, thereby influencing smooth muscle contraction and relaxation.

Elucidation of Downstream Intracellular Signaling Pathway Perturbations

The contraction of vascular smooth muscle cells is largely regulated by the Ca2+-calmodulin-myosin light chain kinase (MLCK) pathway. An increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates MLC, initiating actin-myosin interaction and muscle contraction.

Beyond calcium-dependent MLC phosphorylation, other signaling pathways modulate vascular smooth muscle tone. The RhoA/Rho-kinase pathway is significant in enhancing contractile force by inhibiting myosin light chain phosphatase (MLCP), an enzyme responsible for dephosphorylating MLC, thus promoting sustained MLC phosphorylation and contraction. Furthermore, the inositol 1,4,5-trisphosphate (IP3) pathway, activated by vasoconstrictive agonists binding to G-protein coupled receptors, leads to the generation of IP3. IP3 then binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular Ca2+ and activating protein kinase C (PKC), both of which contribute to muscle contraction. This compound's observed inhibitory effect on vascular smooth muscle contraction suggests its involvement in perturbing one or more of these intricate intracellular signaling cascades, with 5-lipoxygenase inhibition being a noted point of action nih.gov.

Antiviral Mechanisms and Molecular Target Engagement (e.g., Mpro)

This compound has been investigated for its potential antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Molecular docking studies have revealed that this compound exhibits binding affinity with the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication and a key target for antiviral drug development.

Specifically, this compound has been shown to interact with SARS-CoV-2 Mpro through hydrogen bonds with amino acid residues Cys145 and Ser144. Additionally, it forms a Pi-alkyl bond with amino acid residue His163 within the Mpro binding pocket. These interactions suggest that this compound may impede the function of Mpro, thereby disrupting the viral replication cycle.

Table 1: this compound's Interaction with SARS-CoV-2 Main Protease (Mpro)

Interaction TypeAmino Acid Residues Involved
Hydrogen BondsCys145, Ser144
Pi-alkyl BondHis163

Note: Docking studies indicated that this compound, among other phytochemicals, displayed high binding affinities with Mpro, with docking scores ranging from -5.6 kcal/mol to -9.1 kcal/mol for the group of compounds tested.

Allelopathic Actions of this compound in Plant Interactions

This compound is recognized as an allelochemical produced by Imperata cylindrica, commonly known as cogongrass ctdbase.orgresearchgate.net. Allelopathy is a biological phenomenon where one plant produces biochemicals (allelochemicals) that influence the growth, survival, and reproduction of other organisms, including other plants and microorganisms. Imperata cylindrica is a highly invasive grass species, and its allelopathic capabilities are considered a significant factor contributing to its dominance and ability to form large, monospecific stands ctdbase.orgresearchgate.net.

Interference with Biochemical Pathways in Competing Organisms

Allelopathic substances, such as this compound, are understood to interfere with various biochemical pathways within competing organisms. While specific pathways directly modulated by this compound in competing plants are not extensively detailed in the provided research, allelochemicals are generally known to disrupt essential metabolic functions. These disruptions can include alterations in photosynthesis, respiration, nutrient uptake, water balance, and hormonal regulation, ultimately hindering the growth and development of susceptible plants.

Analytical Methodologies for Cylindrene Detection and Quantification

Chromatographic Separation Techniques for Cylindrene Analysis

Chromatographic methods are fundamental for separating this compound from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the qualitative and quantitative analysis of natural products, including sesquiterpenoids rsdjournal.orgnih.govjasco-global.com. HPLC method development involves a systematic approach to achieve optimal separation, sensitivity, and reproducibility. Key considerations include defining the analytical objective, selecting an appropriate column, optimizing the mobile phase, and choosing a suitable detector jasco-global.com.

For compounds isolated from Imperata cylindrica, HPLC has been employed in both analytical and semi-preparative modes. For instance, semi-preparative reversed-phase (RP-18) columns have been used for the purification of compounds from I. cylindrica extracts, often with UV detection at wavelengths such as 220 nm cleancontrolling.com. Given this compound's sesquiterpenoid structure, reversed-phase HPLC (e.g., using C18 columns) with a gradient elution system (e.g., methanol-water or acetonitrile-water) would likely be a suitable starting point for method development, aiming for optimal retention and resolution nih.govjasco-global.com. Detection is commonly achieved using UV-Vis detectors, particularly if this compound exhibits a strong chromophore, or more universally with mass spectrometry (HPLC-MS) jasco-global.comspecificpolymers.com.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile organic compounds, a category that includes many sesquiterpenoids measurlabs.comthermofisher.com. While direct quantification methods specifically for this compound via GC are not extensively documented, GC-MS has been applied to analyze volatile constituents in Imperata cylindrica extracts specificpolymers.comacanthusresearch.comunchainedlabs.comwikipedia.org.

GC-MS allows for the separation of complex mixtures based on the compounds' boiling points and interactions with the stationary phase, followed by their identification and quantification by mass spectrometry measurlabs.comthermofisher.com. The technique is capable of both qualitative identification (based on retention time and mass spectra matching against libraries) and quantitative analysis (based on peak area proportionality) cleancontrolling.comthermofisher.comnih.gov. For this compound (C₁₅H₂₀O₂), its sesquiterpenoid nature suggests it possesses sufficient volatility for GC analysis, potentially requiring minimal or no derivatization, depending on the specific GC column and injector conditions.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS or UPLC-MS/MS) represents an advanced chromatographic technique offering significant advantages over conventional HPLC, including enhanced speed, resolution, and sensitivity bohrium.comnih.govscispace.commdpi.comwaters.comdndi.orgnih.govlcms.czphcogj.comfeedipedia.org. This makes UPLC-MS particularly well-suited for the analysis of complex natural product extracts and for trace-level detection.

UPLC-MS/MS has been successfully applied for metabolite profiling and the identification of various compounds within Imperata cylindrica extracts ulb.ac.bejeol.com. The use of sub-2 μm particles in UPLC columns allows for faster separations and higher peak capacities, leading to increased signal intensity in the mass spectrometer due to narrower elution bands lcms.czfeedipedia.org. For this compound, UPLC-MS/MS would enable highly sensitive and selective detection and quantification, especially valuable in complex biological matrices or when analyzing low concentrations. The tandem MS (MS/MS) capability further enhances specificity by providing characteristic fragmentation patterns for confirmation and reducing matrix interferences nih.govlcms.cz.

Advanced Mass Spectrometric Techniques for Trace Level Detection and Metabolite Profiling

Mass Spectrometry (MS) is indispensable for the identification and quantification of this compound, particularly at trace levels and for metabolite profiling. Beyond its coupling with chromatography, advanced MS techniques offer direct and highly sensitive analytical capabilities.

For metabolite profiling, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical. HRMS provides accurate mass measurements, which are essential for elemental composition determination and distinguishing isobaric compounds, while MS/MS offers structural information through fragmentation patterns, aiding in the identification of this compound and its potential metabolites within complex biological systems ulb.ac.bewikipedia.org.

Spectroscopic Quantification Methods for this compound in Complex Matrices

Spectroscopic methods offer alternative or complementary approaches for this compound quantification, especially when chromatographic separation is not the primary focus or for bulk analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust and universal analytical technique for quantifying chemical species in solution bohrium.comnih.govacanthusresearch.com. A key advantage of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an absolute quantitative method that does not always require a reference standard of the analyte itself bohrium.comnih.govacanthusresearch.comdenovix.com. qNMR has found wide acceptance in the quantification of natural products and complex mixtures, allowing for the simultaneous quantification of multiple compounds without prior chromatographic separation nih.govrsdjournal.orgtci-thaijo.orgnih.gov. For this compound, qNMR could be employed to determine its concentration in extracts by integrating specific proton (¹H) or carbon (¹³C) signals and comparing them to an internal standard of known concentration and purity bohrium.comnih.govacanthusresearch.comwikipedia.org.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for quantitative analysis of compounds that possess chromophores, based on the Beer-Lambert law mt.comunchainedlabs.com. This compound, having been characterized by its UV spectrum during structural elucidation [12, 22 from previous search], is expected to absorb in the UV region. However, in complex natural extracts, UV-Vis quantification of a single compound like this compound can be challenging due to potential interference from other UV-absorbing compounds in the matrix, leading to overestimation jasco-global.com. Therefore, while useful for initial screening or purity assessment of isolated this compound, its application for direct quantification in complex matrices often requires prior chromatographic separation to ensure specificity.

Method Validation and Quality Control in this compound Analytical Research

Analytical method validation is a critical process that ensures a method is "fit for purpose," consistently yielding accurate, reliable, and reproducible results for its intended application [1, 3, 4, 7, 16, 26, 27 from previous search, 38 from previous search, 40 from previous search, 42 from previous search]. For this compound analytical research, adherence to established guidelines (e.g., ICH Q2(R1), AOAC) is essential.

Key validation parameters typically include:

Specificity: The ability to unequivocally assess the analyte (this compound) in the presence of other components like impurities, degradants, or matrix components [1, 4, 27 from previous search].

Linearity and Range: Demonstrating a direct proportionality between the analyte concentration and the detector response over a specified range [1, 4, 16, 26, 27 from previous search].

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value, often assessed through recovery studies [1, 4, 16, 26, 27 from previous search, 30, 31, 34].

Precision: The degree of agreement among individual test results from repeated analyses of a homogeneous sample, encompassing repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-equipment variability) [1, 4, 16, 26, 27 from previous search, 30, 31, 33, 34, 42 from previous search].

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified [16, 26, 33, 34, 42 from previous search].

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision [16, 26, 33, 34, 42 from previous search].

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters [4, 27 from previous search, 30].

Ruggedness: The reproducibility of results when the method is performed under different conditions (e.g., different laboratories, analysts, or instruments) [42 from previous search].

Quality control (QC) procedures are integral to ensuring the ongoing reliability of this compound analysis. This involves implementing systematic checks, such as using control samples, calibration standards, and system suitability tests, to monitor the performance of the analytical system and method over time [1, 5, 7, 9, 29 from previous search, 30 from previous search, 32 from previous search]. Regular calibration, maintenance of equipment, and proper training of personnel are also critical aspects of maintaining analytical quality [29 from previous search].

Ecological and Environmental Chemistry of Cylindrene

Cylindrene's Role in Plant-Environment Chemical Interactions

This compound, as a secondary metabolite, plays a part in the intricate chemical interactions between plants and their surrounding environment, influencing interspecific competition and contributing to defense mechanisms.

Characterization as an Allelochemical in Interspecific Competition

Imperata cylindrica, the primary source of this compound, is widely recognized as an invasive plant species due to its strong allelopathic properties. researchgate.netnih.govmdpi.com Allelopathy refers to the chemical interaction between plants where one plant releases biochemicals (allelochemicals) that influence the growth, survival, or reproduction of other organisms. nih.gov this compound is one of several allelochemicals identified from I. cylindrica that are believed to contribute to its invasive success and ability to form large, monospecific stands. researchgate.netresearchgate.netmdpi.comthieme-connect.comresearchgate.net

Research indicates that extracts, leachates, root exudates, and decomposing residues of I. cylindrica can suppress the germination and growth of various other plant species, including woody plants. researchgate.netnih.govmdpi.comresearchgate.net This inhibitory effect extends to reducing rhizobium nodulation and mycorrhizal colonization in competing plants, thereby altering the microbial community in the rhizosphere soil. researchgate.netmdpi.com While numerous allelochemicals such as fatty acids, simple phenolics, benzoic acids, and flavonoids have been identified in I. cylindrica extracts, this compound is specifically noted as a sesquiterpenoid contributing to these allelopathic effects. researchgate.netmdpi.comdntb.gov.ua

Contribution to Plant Defense Mechanisms Against Herbivory and Pathogens

Beyond its role in interspecific competition, this compound may also contribute to the plant's intrinsic defense systems. This compound has been reported to exhibit inhibitory activity on contractions of vascular smooth muscle. regulations.govacs.orgtandfonline.commdpi.com This physiological effect could potentially serve as a deterrent or defense mechanism against herbivorous insects or other organisms that might feed on the plant, by affecting their physiological processes.

Occurrence and Distribution of this compound in Natural Ecosystems

This compound is primarily known for its isolation from Imperata cylindrica (cogon grass), a perennial rhizomatous grass. nih.govajol.inforesearchgate.netmdpi.comregulations.govacs.orgredalyc.org This plant is native to Southeast Asia and tropical eastern Africa and has become a widespread invasive species in many subtropical and tropical regions globally, including parts of Africa, Asia, Australia, Europe, North America, and South America. ajol.infomdpi.comusda.govinvasive.orgbugwoodcloud.org

The compound is typically found in the roots and rhizomes of I. cylindrica. ajol.inforesearchgate.netmdpi.comregulations.govacs.orgredalyc.orggavinpublishers.com For instance, Matsunaga et al. (1994b) isolated this compound as a colorless oil from the hydro-methanolic root extract of I. cylindrica. ajol.inforesearchgate.net Its presence in the rhizomes, which are key to the plant's vegetative spread and persistence, underscores its potential involvement in the plant's ecological success.

Environmental Fate and Degradation Pathways of this compound

Information specifically detailing the environmental fate and degradation pathways of this compound is limited in the provided research. However, as a sesquiterpenoid, this compound belongs to a class of compounds that are susceptible to environmental degradation processes. General observations on unsaturated hydrocarbons, which include terpenoids, suggest that they can undergo oxidation upon exposure to direct or diffuse sunlight, a process known as photolysis. bnf.fr This photo-oxidation can lead to the breakdown of unsaturated molecules into shorter-chain fatty acids. bnf.fr

While direct studies on this compound's specific biodegradation kinetics or products in soil and water environments are not extensively documented, the broader context of natural product degradation suggests that microbial activity in various environmental matrices would contribute to its breakdown. The fate of natural compounds in ecosystems is influenced by factors such as microbial communities, pH, temperature, and exposure to light.

Future Directions and Emerging Research Avenues for Cylindrene

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in Cylindrene Biosynthesis Research

Elucidating the complete biosynthetic pathway of this compound in its natural producer, Imperata cylindrica, presents a complex challenge that can be effectively addressed through integrated omics approaches. While single-omic technologies, such as genomics, transcriptomics, or metabolomics, are capable of capturing fluctuations of individual components of specialized metabolism under specific conditions, the intricate nature of natural product pathways necessitates a more holistic, integrated approach nih.gov.

Genomics can provide crucial clues regarding functional associations between genes, particularly through identifying gene clusters that may be involved in the this compound biosynthetic pathway nih.gov. Transcriptomics can then be employed to identify new members of these pathways based on gene co-expression patterns, indicating genes that are coordinately regulated during this compound production nih.gov. Metabolomics, on the other hand, offers a foundational technology to map the structural diversity of natural products within the plant, helping to identify precursors, intermediates, and shunt products related to this compound biosynthesis nih.gov. For instance, proteomic profiling has already been conducted on Imperata cylindrica to identify salt-responsive proteins, demonstrating the applicability of omics techniques to this plant species researchgate.net.

The integration of these diverse omics datasets is crucial for gaining deeper, system-level insights, especially when identifying pathways for unknown genes and metabolites involved in complex biosynthetic networks nih.gov. This integrated strategy can lead to the discovery of novel enzymes and regulatory mechanisms governing this compound production, potentially enabling its biotechnological production in engineered systems.

Advanced Computational and Chemoinformatic Screening for Novel this compound Bioactivities

The discovery of novel bioactivities for this compound and its potential derivatives can be significantly accelerated through advanced computational and chemoinformatic screening methods. These in silico approaches offer a time- and cost-effective alternative to traditional experimental screening, allowing for the rapid evaluation of large chemical libraries mdpi.com.

Computational phytochemistry, a specialized area, enables the large-scale screening of phytochemicals for various therapeutic applications nih.gov. By building upon the known inhibitory activity of this compound on vascular smooth muscle contractions researchgate.netresearchgate.net, computational models could be developed to predict its interactions with a wider range of biological targets. This could involve molecular docking and molecular dynamics simulations to assess the binding potential and stability of this compound or its computationally designed analogues with specific proteins implicated in different biological pathways mdpi.comnih.gov. Such advanced screening can pinpoint novel bioactivities, leading to the identification of this compound's potential in other therapeutic areas.

Green Chemistry Principles in the Sustainable Production and Derivatization of this compound

The application of green chemistry principles is paramount for the sustainable production and derivatization of this compound, aiming to minimize environmental impact and enhance resource efficiency throughout its lifecycle wikipedia.org. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, with key principles including waste prevention, atom economy, use of less hazardous chemical syntheses, and the design of safer chemicals and solvents wikipedia.orgacs.orgnih.gov.

For this compound, this could involve:

Sustainable Sourcing: Exploring more efficient and environmentally friendly methods for extracting this compound from Imperata cylindrica, potentially reducing solvent use or energy consumption.

Biocatalysis and Enzymatic Synthesis: Leveraging the inherent specificity of enzymes to synthesize this compound or its derivatives. Enzymatic processes often occur under mild conditions (e.g., in water at room temperature), can avoid the need for protecting groups, and minimize the generation of hazardous by-products, offering a significantly greener alternative to traditional chemical synthesis acs.org. Bioengineering is also seen as a promising technique for achieving green chemistry goals in the synthesis of important process chemicals wikipedia.org.

Atom Economy: Designing synthetic routes for this compound or its analogues that maximize the incorporation of all starting materials into the final product, thereby minimizing waste acs.org.

Safer Solvents and Reagents: Shifting away from volatile organic compounds (VOCs) and hazardous reagents towards greener alternatives, such as water, supercritical carbon dioxide, or ionic liquids, in any chemical synthesis or derivatization steps wikipedia.orgnih.gov.

Renewable Feedstocks: If chemical synthesis is pursued, prioritizing the use of renewable raw materials over finite fossil resources wikipedia.org.

By integrating these principles, the future production and modification of this compound can be made more environmentally benign and economically viable.

Bio-Inspired and Biomimetic Synthesis Strategies for this compound Analogues

Bio-inspired and biomimetic synthesis strategies draw lessons from natural biological systems to develop novel materials and compounds with advantageous properties nih.gov. While biomimicry aims to precisely imitate biological systems, bioinspiration is a broader concept that develops new materials or processes based on insights from nature nih.gov. For this compound, these strategies offer exciting avenues for synthesizing analogues with enhanced or entirely new bioactivities and improved physicochemical properties.

The natural biosynthesis of this compound within Imperata cylindrica provides a blueprint for such approaches. Understanding the enzymatic cascade and the specific molecular transformations that occur in nature can inspire the design of synthetic routes that mimic these highly efficient and selective biological processes. For example, bio-inspired oxidative cyclization has been successfully employed in the synthesis of other natural product derivatives rsc.org.

Key aspects of bio-inspired and biomimetic synthesis for this compound analogues could include:

Enzyme-Mimicking Catalysis: Developing synthetic catalysts that emulate the selectivity and efficiency of the enzymes involved in this compound's natural formation, potentially allowing for the synthesis of complex structures with fewer steps and higher yields.

Modular Assembly: Adopting a modular approach, similar to how biological systems assemble complex molecules from simpler building blocks, to construct this compound analogues.

Structural Diversification Guided by Nature: Using the core this compound scaffold and introducing modifications at specific positions, guided by an understanding of how natural enzymes might tolerate or introduce variations, to generate a library of analogues. This could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Exploration of Natural Precursors: Investigating the natural precursors to this compound and designing synthetic pathways that utilize or modify these natural starting materials in a biomimetic fashion.

These strategies hold the promise of creating a diverse array of this compound analogues that retain or enhance its beneficial properties, potentially leading to new therapeutic agents or functional materials.

Q & A

Basic Research Questions

Q. What experimental protocols ensure high-purity synthesis of Cylindrene, and how can reproducibility be validated?

  • Methodological Answer : Follow detailed synthesis protocols with step-by-step documentation of reaction conditions (e.g., temperature, catalysts, solvent systems). Characterize intermediates and final products using NMR, HPLC, and mass spectrometry. Reproducibility requires strict adherence to stoichiometric ratios and environmental controls (e.g., inert atmosphere). Include purity thresholds (≥95%) and validation via peer-reviewed spectral libraries .
  • Data Validation : Use triplicate experiments with statistical analysis (e.g., standard deviation for yield measurements). Cross-reference with published synthetic routes in journals like The Journal of Organic Chemistry .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under stressors (light, humidity, temperature). Use HPLC to monitor degradation products over time. Apply Arrhenius kinetics to predict shelf-life. Include control samples and calibrate instruments (e.g., UV-Vis spectrophotometers) to minimize measurement bias .
  • Statistical Reporting : Report confidence intervals for degradation rates and use ANOVA to compare stability across conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound (e.g., conflicting melting points or enthalpy values)?

  • Methodological Answer : Perform meta-analysis of published data, prioritizing studies with transparent methodology (e.g., DSC calibration details). Replicate experiments under standardized conditions and use error analysis (e.g., systematic vs. random errors). Cross-validate with computational models (DFT for enthalpy calculations) .
  • Critical Evaluation : Assess whether discrepancies arise from polymorphic forms or impurities. Publish negative results to reduce publication bias .

Q. How can machine learning models improve the prediction of this compound’s reactivity in novel reaction environments?

  • Methodological Answer : Train models on curated datasets of analogous compounds’ reactivity (e.g., Hammett constants, frontier orbital energies). Validate predictions via small-scale kinetic studies. Use SHAP (SHapley Additive exPlanations) analysis to interpret feature importance in model outputs .
  • Data Requirements : Ensure datasets include diverse reaction conditions and negative controls. Open-source repositories like ChemRxiv should be leveraged for data transparency .

Q. What advanced spectroscopic techniques differentiate this compound’s isomeric forms, and how should data be interpreted?

  • Methodological Answer : Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray crystallography for absolute configuration. For dynamic systems, use variable-temperature NMR to assess conformational exchange. Apply multivariate analysis (e.g., PCA) to spectral data to isolate isomeric signatures .
  • Limitations : Address signal overlap in crowded spectra by using deuterated solvents or cryogenic probes .

Methodological Frameworks

Q. What systematic review practices minimize bias when synthesizing data on this compound’s biological activity?

  • Methodological Answer : Adhere to PRISMA guidelines for literature screening. Use Covidence for deduplication and risk-of-bias assessment (e.g., ROBINS-I tool). Extract data only from studies with explicit dose-response metrics and negative controls. Perform meta-regression to account for heterogeneity .
  • Gray Literature : Include preprints and conference abstracts to mitigate publication bias, but flag them as lower-tier evidence .

Q. How should researchers ethically address incomplete disclosure of synthetic procedures in prior this compound studies?

  • Methodological Answer : Contact original authors for clarification via registered correspondence. If unreachable, replicate using plausible alternatives (e.g., common catalysts for similar reactions) and disclose assumptions in limitations. Use Open Science Framework to pre-register replication attempts .

Data Management & Reporting

Q. What are best practices for archiving raw spectroscopic data to ensure reproducibility in this compound research?

  • Methodological Answer : Deposit raw files (e.g., Bruker .zip for NMR) in repositories like Zenodo with DOI assignment. Include metaprobe type, solvent, and processing software version. For journals, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should conflicting cytotoxicity data for this compound be reconciled in grant proposals?

  • Methodological Answer : Conduct power analysis to determine if prior studies were underpowered. Propose dose-ranging studies with orthogonal assays (e.g., MTT and apoptosis markers). Highlight gaps in cell line selection (e.g., primary vs. immortalized cells) as a rationale for further funding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.